

A Technical Guide to 2-Chloro-4-methylbenzothiazole: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: **2-Chloro-4-methylbenzothiazole**

Cat. No.: **B148543**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzothiazole is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-methylbenzothiazole**, along with its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

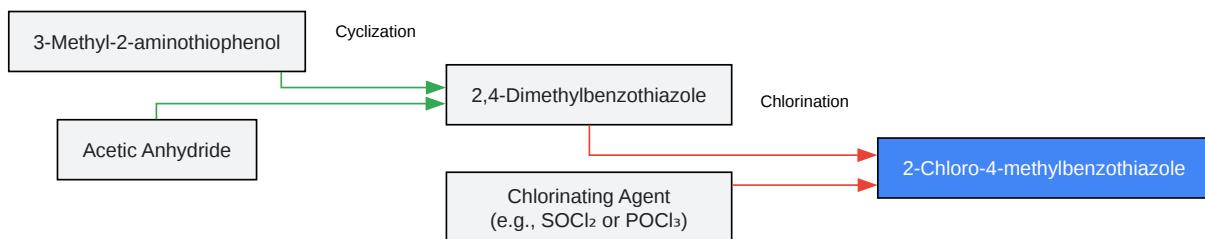
The fundamental physical and chemical properties of **2-Chloro-4-methylbenzothiazole** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
CAS Number	3622-32-0[2]
Molecular Formula	C ₈ H ₆ CINS
Molecular Weight	183.66 g/mol
Appearance	Not specified, likely a solid at room temperature
Melting Point	65-70 °C (for the related compound 5-Chloro-2-methylbenzothiazole)
Boiling Point	Not specified
Storage Temperature	Not specified, general cool and dry conditions recommended[2]

Synthesis

The synthesis of **2-Chloro-4-methylbenzothiazole** can be approached through multi-step procedures common for benzothiazole derivatives. A general and illustrative pathway involves the cyclization of a substituted aminothiophenol followed by chlorination.

General Synthetic Workflow



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Caption: A general synthetic pathway to **2-Chloro-4-methylbenzothiazole**.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole Derivatives (General Procedure)

While a specific protocol for **2-Chloro-4-methylbenzothiazole** is not readily available in the provided search results, a general method for the synthesis of related 2-methylbenzothiazole derivatives can be adapted. This procedure involves the reaction of an appropriate 2-aminothiophenol with acetic anhydride.^[3]

Materials:

- 3-Methyl-2-aminothiophenol
- Glacial acetic acid
- Acetic anhydride
- Sodium hydroxide solution
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

- In a reaction flask, dissolve 3-methyl-2-aminothiophenol in glacial acetic acid.
- Add acetic anhydride to the solution.
- Heat the reaction mixture to 80-120 °C for a specified time, monitoring the reaction progress by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and filter any solids.
- Cool the filtrate in an ice-water bath and slowly add a sodium hydroxide solution to neutralize the acid, adjusting the pH to approximately 7.0.
- Extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzothiazole.

- The subsequent chlorination of the 2-methyl group would require a separate step, for which a specific protocol would need to be developed, likely involving a chlorinating agent like sulfonyl chloride or N-chlorosuccinimide.

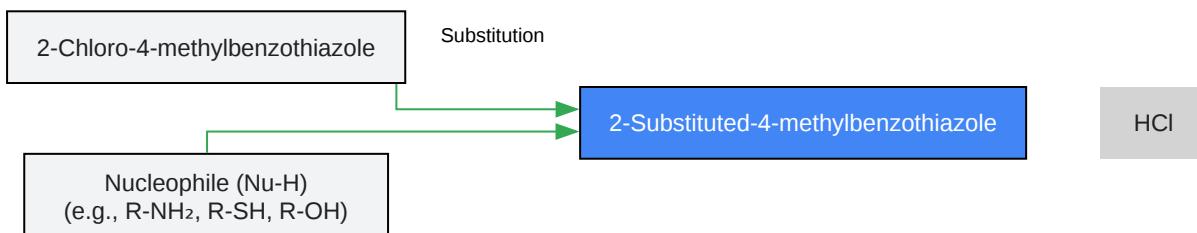
Chemical Reactivity

The reactivity of **2-Chloro-4-methylbenzothiazole** is primarily dictated by the chloro substituent at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[4]

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-4-methylbenzothiazole is expected to readily undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. This is a key transformation for introducing diverse functional groups and building more complex molecules.[4]

General Reaction Scheme:



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